molecular formula C23H38O6 B15372473 methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoate

methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoate

Cat. No.: B15372473
M. Wt: 410.5 g/mol
InChI Key: BBRBUTFBTUFFBU-UHFFFAOYSA-N
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Description

Methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoate is a complex cyclopentane-derived ester with multiple functional groups, including hydroxyl, oxo (ketone), and ester moieties. Its structure features a cyclopentyl ring substituted with hydroxy and oxo groups, linked to a branched alkenyl chain and a heptanoate ester backbone.

Properties

IUPAC Name

methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBUTFBTUFFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867935
Record name Methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-en-1-yl)-5-oxocyclopentyl]-6-oxoheptanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H39NO4
  • Molecular Weight : 381.549 g/mol
  • LogP : 4.316 (indicating lipophilicity)
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 5

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioactivity.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound demonstrate notable antitumor effects. For instance, a study on related compounds showed growth inhibition against various tumor cell lines using assays such as the MTT assay, which measures cell viability based on metabolic activity .

Anti-inflammatory Effects

Preliminary findings suggest that the compound may possess anti-inflammatory properties. In vitro studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity could be attributed to the compound's ability to modulate signaling pathways involved in inflammation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzyme Activity : Similar compounds have shown to inhibit enzymes involved in tumor growth and inflammation.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with cell proliferation and apoptosis.

Case Study 1: Antitumor Efficacy

A study involving a derivative of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) when tested in vitro. The results indicated a dose-dependent response, with IC50 values suggesting potent antitumor activity at relatively low concentrations.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory potential of related compounds showed a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This finding supports the hypothesis that this compound may act through similar pathways.

Data Tables

Property Value
Molecular FormulaC22H39NO4
Molecular Weight381.549 g/mol
LogP4.316
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Biological Activity Effect
AntitumorCytotoxicity in MCF-7 cells
Anti-inflammatoryReduced NO production in macrophages

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally or functionally related molecules from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Functional Groups Structural Features Applications/Findings References
Methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoate (Target) Hydroxyl, oxo, ester Cyclopentyl core, alkenyl chain Hypothesized as intermediate or bioactive agent N/A
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () Ketone, chlorophenyl Cyclopentane with aromatic substitution Intermediate for metconazole (fungicide)
Methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate () Ester, oxo, aromatic heterocycles Carbazole-quinoline hybrid, ester linkage Material science or optoelectronic applications
Alkyltrimethylammonium compounds (e.g., BAC-C12, ) Quaternary ammonium, alkyl chains Surfactant structure CMC determination via spectrofluorometry/tensiometry

Key Comparisons

Structural Complexity: The target compound exceeds simpler cyclopentanone derivatives (e.g., ) in complexity due to its branched alkenyl chain and multiple oxygenated groups. This contrasts with the chlorophenyl-substituted cyclopentanone in , which is optimized for fungicide synthesis via straightforward hydrolysis . Compared to the carbazole-quinoline ester in , the target lacks aromatic systems but shares ester and oxo groups, suggesting divergent reactivity profiles (e.g., nucleophilic acyl substitution vs. aromatic interactions) .

Functional Group Reactivity :

  • The hydroxyl and oxo groups in the target compound may confer hydrogen-bonding capacity, similar to surfactants like BAC-C12 (). However, BAC-C12’s quaternary ammonium structure enables micelle formation, whereas the target’s ester-dominated structure likely limits surfactant behavior .

However, stereochemical control for its hydroxy and alkenyl groups would pose significant challenges compared to the simpler dimethylcyclopentanone derivative .

Analytical Characterization :

  • While provides detailed NMR data for a structurally complex ester (δ 7.73–0.83 ppm), the target compound would require similar advanced spectroscopic techniques (e.g., 2D NMR, HRMS) to resolve its stereochemistry and substituent arrangement .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing methyl 7-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]-6-oxoheptanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of hydroxy-cyclopentenyl intermediates and esterification. Key steps include:

  • Cyclopentene ring formation : Use of BF₃·Et₂O as a catalyst for cyclization, as demonstrated in analogous prostaglandin-like structures (e.g., methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate) .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated coupling) to manage hydroxyl and nonenyl chain configurations .
  • Yield optimization : Solvent selection (e.g., THF for polar intermediates) and temperature gradients (e.g., −78°C for ketone reductions) to minimize side reactions .
    • Data Table :
StepReaction TypeCatalysts/ConditionsYield Range
CyclizationAcid-catalyzedBF₃·Et₂O, 0°C45–60%
EsterificationSteglich couplingDCC/DMAP, RT70–85%

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign δ 2.5–3.0 ppm (cyclopentyl protons), δ 5.3–5.7 ppm (nonenyl double bond), and δ 1.2 ppm (methyl groups) .
  • X-ray crystallography : Resolve stereochemistry of hydroxyl and oxo groups (e.g., CCDC 1901024 protocols for cyclopentane derivatives) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 378.24 (calculated for C₂₁H₃₄O₆) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Hydrolysis risk : Store at −20°C in anhydrous DMSO or ethanol to prevent ester group degradation .
  • Light sensitivity : Protect from UV exposure due to conjugated double bonds in the nonenyl chain .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what strategies resolve conflicting bioassay data?

  • Methodological Answer :

  • The (2R,3R) configuration of hydroxyl groups is critical for receptor binding (e.g., prostaglandin E2 analogs). Discrepancies in activity data may arise from:
  • Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify purity ≥98% .
  • Cell-line variability : Validate assays across multiple models (e.g., HT-29 colon cancer vs. HEK293T) .
    • Data Table :
ConfigurationIC₅₀ (HT-29 Cells)Receptor Binding Affinity (nM)
(2R,3R)12.5 µM8.3
(2S,3S)>100 µM210

Q. What computational approaches predict the compound’s interaction with cyclooxygenase (COX) enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR) to map hydrogen bonds between hydroxyl groups and Arg120/His90 residues .
  • MD simulations : Analyze stability of the nonenyl chain in the hydrophobic pocket over 100 ns trajectories (GROMACS) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :

  • Solvent replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for esterification .
  • Catalyst recycling : Immobilize BF₃ on mesoporous silica to reduce waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR shifts for the cyclopentyl oxo group?

  • Root Cause : Solvent polarity (CDCl₃ vs. DMSO-d₆) and temperature (25°C vs. 40°C) alter δ values.
  • Resolution : Replicate conditions from primary literature (e.g., δ 2.8 ppm in CDCl₃ at 25°C) and calibrate with internal standards (TMS) .

Comparative Studies

Q. How does this compound’s bioactivity compare to structurally related prostaglandin analogs?

  • Methodological Answer :

  • In vitro testing : Measure COX-2 inhibition vs. misoprostol and norprostol using ELISA (PGEM quantification) .
  • Structural analogs : Compare logP values (e.g., 3.2 for this compound vs. 2.8 for ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate) to assess membrane permeability .

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